molecular formula C20H17N3O2 B11676893 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide

N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide

Cat. No.: B11676893
M. Wt: 331.4 g/mol
InChI Key: YBBRBQGKPTXAGP-FYJGNVAPSA-N
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Description

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide typically involves the condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and 9H-xanthene-9-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its Schiff base structure allows it to interact with nucleophiles and electrophiles, facilitating various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide is unique due to its specific structure, which combines the properties of both pyrrole and xanthene moieties. This unique combination allows it to exhibit distinct chemical and biological activities compared to other similar compounds.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C20H17N3O2/c1-23-12-6-7-14(23)13-21-22-20(24)19-15-8-2-4-10-17(15)25-18-11-5-3-9-16(18)19/h2-13,19H,1H3,(H,22,24)/b21-13+

InChI Key

YBBRBQGKPTXAGP-FYJGNVAPSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Canonical SMILES

CN1C=CC=C1C=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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